![molecular formula C9H10N4O3S B2673535 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 877630-52-9](/img/structure/B2673535.png)
methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate
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Overview
Description
The compound “methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate” is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core. Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound, which means they contain a ring structure with different types of atoms . These compounds are often used in the development of new drugs due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached to it. These functional groups include a methyl group, an oxo group, and a thio group .Scientific Research Applications
- Application : Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate could serve as a scaffold for designing novel drugs with potential therapeutic effects. Researchers can explore its structural modifications to enhance bioactivity or target specific diseases .
- Application : Investigate whether methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate exhibits antiviral properties. Researchers can explore its effects against specific viruses or viral enzymes .
- Application : Explore whether this compound can act as a covalent inhibitor by forming stable bonds with target proteins. Investigate its selectivity and potency against specific enzymes or receptors .
- Application : Evaluate whether methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate can serve as a probe for specific cellular pathways or protein interactions. Its unique structure may provide valuable insights .
- Application : Explore whether methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate can participate in catalytic reactions or serve as a building block for more complex molecules. Investigate its reactivity and selectivity .
Drug Discovery and Medicinal Chemistry
Antiviral Research
Covalent Inhibitors
Biochemical Probes
Catalysis and Synthetic Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-4(8(15)16-2)17-9-11-6-5(3-10-13-6)7(14)12-9/h3-4H,1-2H3,(H2,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJXSYFHGSIZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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